molecular formula C9H13F3O3 B15067431 Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B15067431
M. Wt: 226.19 g/mol
InChI Key: BZRKVXHQNGELJP-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS: 1993265-20-5) is a cyclohexane derivative with a hydroxyl group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a methyl ester at position 1. Its molecular formula is C₉H₁₃F₃O₃, with a molecular weight of 226.20 g/mol .

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-7,13H,2-4H2,1H3

InChI Key

BZRKVXHQNGELJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC(C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the functionalization of cyclohexane derivatives. One common method includes the lithiation of cyclohexane followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and precipitation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale lithiation reactions in flow systems, which allow for better control and scalability. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol .

Scientific Research Applications

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboxylate groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups include:

  • Trifluoromethyl (-CF₃) group : Increases lipophilicity and resistance to metabolic degradation.
  • Methyl ester (-COOCH₃) : Modulates reactivity and bioavailability.

Comparisons with analogs :

  • Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1): Contains a hydroxylphenyl group and methyl carbamate. While lacking the cyclohexane backbone, its hydroxyl and ester groups suggest similar solubility profiles .
  • 4-(Trifluoromethyl)phenyl derivatives (): Exhibited herbicidal activity against Brassica napus (rape), suggesting the trifluoromethyl group’s role in bioactivity. However, barnyard grass inhibition was weak, highlighting substituent-position dependence .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate C₉H₁₃F₃O₃ 226.20 3-OH, 5-CF₃, methyl ester High lipophilicity (CF₃), moderate polarity (OH)
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 181.16 3-hydroxyphenyl, methyl carbamate Polar due to carbamate and hydroxyl
Example compounds from EP 4,374,877 A2 (patent) Varies ~400–600 Trifluoromethyl, hydroxy, carboxamide Designed for pharmaceutical applications (e.g., enzyme inhibition)

Key observations :

  • The trifluoromethyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability.
  • The hydroxyl group may counterbalance lipophilicity, aiding aqueous solubility .

Structural and Conformational Considerations

  • Ring puckering : Cyclohexane derivatives often exhibit chair or twist-boat conformations. The Cremer-Pople parameters () could quantify puckering in the target compound, influencing its binding to biological targets .

Biological Activity

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS: 1993265-20-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its interactions with biological systems, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H13F3O3, with a molecular weight of 226.2 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylate ester functionality, which contributes to its reactivity and potential biological interactions.

Research indicates that compounds with similar structures often interact with biological targets such as cyclooxygenases (COX), enzymes involved in the inflammatory response. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially influencing its binding affinity to these enzymes .

Cyclooxygenase Interaction

Cyclooxygenases are critical in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. This compound may act as an inhibitor or modulator of COX activity, similar to other carboxylic acid derivatives .

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, structural analogs have shown significant inhibition of COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis .

Case Studies

  • Anti-inflammatory Effects : A study on related compounds indicated that methyl esters with hydroxyl substitutions effectively reduced inflammation in animal models by targeting COX pathways.
  • Hepatoprotective Activity : Hydroxy derivatives have been explored for their hepatoprotective effects against liver diseases, suggesting potential therapeutic applications for this compound in liver health .

Research Findings

StudyFindings
PMC8253488Investigated structural interactions of cyclooxygenases with various ligands, highlighting the importance of functional groups like hydroxyl and carboxyl in binding affinity .
ACS JournalDiscussed structure-property relationships emphasizing how modifications like trifluoromethyl groups can enhance biological activity through increased hydrophobic interactions .
Patent CN108348525BExplored pharmaceutical applications of hydroxy derivatives in treating liver diseases, indicating the therapeutic potential of similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via oxidative cycloaddition using ceric ammonium nitrate (CAN) as a catalyst, as demonstrated in analogous cyclohexene carboxylate derivatives . Cyclization reactions involving boron trifluoride diethyl etherate (BF₃·Et₂O) are also effective for constructing hydroxylated cyclohexane rings, particularly when trifluoromethyl groups are introduced via electrophilic substitution . Key steps include:

  • Purification : Recrystallization from ethanol or methanol to isolate stereoisomers.
  • Characterization : LCMS ([M+H]+ ion tracking) and HPLC (retention time analysis under conditions like SMD-TFA50) validate purity and structural integrity .

Q. How is X-ray crystallography utilized to resolve the stereochemistry and conformation of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are critical for determining bond lengths, angles, and hydrogen-bonding networks . ORTEP-III generates graphical representations of thermal ellipsoids and ring puckering, essential for visualizing conformational flexibility . For accurate results:

  • Data Collection : High-resolution (<1.0 Å) datasets minimize refinement errors.
  • Puckering Analysis : Cremer-Pople coordinates quantify ring deviations from planarity, with amplitude (θ) and phase (φ) parameters derived from atomic displacements .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes with hydrophobic pockets). Key steps:

  • Parameterization : B3LYP/6-31G(d,p) basis sets optimize geometry and simulate electrostatic potential surfaces .
  • Dynamics : Molecular dynamics (MD) simulations (NPT ensembles, 300 K) analyze stability in solvated systems, with RMSD plots tracking conformational changes .

Q. How are stereochemical outcomes controlled during synthesis, particularly for the hydroxyl and trifluoromethyl substituents?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) enforce stereoselectivity. For trifluoromethyl groups:

  • Electrophilic Fluorination : Use of Umemoto’s reagent (trifluoromethylating agents) ensures regioselectivity at the cyclohexane C5 position .
  • Byproduct Mitigation : HPLC-MS monitors side products (e.g., over-fluorinated derivatives), with silica gel chromatography (hexane/EtOAc gradients) for separation .

Q. What experimental and computational strategies address conformational flexibility in solution and solid states?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures detects ring-flipping barriers, while X-ray crystallography (Cremer-Pople analysis) maps puckering modes . For computational modeling:

  • Torsional Scans : Constrained DFT optimizations at 10° intervals reveal energy minima for chair, boat, or twist-boat conformers.
  • Solvent Effects : COSMO-RS simulations predict solvation-free energies and dominant conformers in polar/nonpolar media .

Notes

  • For advanced conformational studies, combine crystallographic data with MD simulations to reconcile static and dynamic models .

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